![molecular formula C12H14O B1353755 2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS No. 2977-45-9](/img/structure/B1353755.png)
2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Overview
Description
2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as dimethylnaphthalene-1-one, is an organic compound that belongs to the class of naphthalenes. It is a colorless solid with a pleasant odor, and is used in various industrial applications. It has a wide range of applications in the field of scientific research, including synthesis, biological research, and nanotechnology.
Scientific Research Applications
Anticancer Activity
This compound is a synthetic version of the natural product β-lapachone, which has been isolated from the lapacho tree and has shown promising anticancer activity. It’s being studied for its potential in cancer treatment protocols .
Organic Synthesis
It serves as an important intermediate in organic synthesis, particularly in the production of various chemical derivatives that have applications across different fields of chemistry and pharmacology .
Oxidation Studies
The compound is used in oxidation studies to investigate the synthesis of other chemical structures, such as indans, which are obtained through ring contraction reactions .
Chemical Reagent
As a chemical reagent, it’s utilized in various laboratory settings for research and development purposes, contributing to advancements in life sciences and environmental measurements .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their modulatory effects on allergic and inflammatory phenomena and as inhibitors of retinoic acid-metabolizing enzymes. This has implications for treating skin conditions and cancer .
Chemical Properties Exploration
Researchers study the compound’s chemical properties, such as its reactivity and stability, to understand its behavior under different conditions and its potential use in various chemical reactions .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in organic synthesis reactions .
Mode of Action
It is known to participate in various organic synthesis reactions .
Action Environment
It is known to be a stable compound under normal storage conditions and is soluble in organic solvents like alcohol and ether .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNPKXCRBTDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448347 | |
Record name | 2,2-dimethyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
CAS RN |
2977-45-9 | |
Record name | 2,2-dimethyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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